7-Bromo-2,4-diaminoquinazoline

Übersicht

Beschreibung

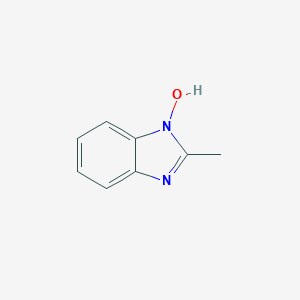

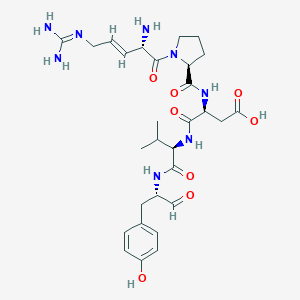

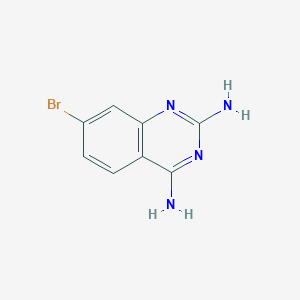

7-Bromo-2,4-diaminoquinazoline is an active biochemical . It has a molecular weight of 239.076 and a molecular formula of C8H7BrN4 .

Synthesis Analysis

The synthesis of quinazoline derivatives like 7-Bromo-2,4-diaminoquinazoline involves various methods such as the reaction of aromatic aldehyde and anthranilic acid . Other methods include reactions under different conditions like metal catalysts, reagents, solvent-free and under microwave radiation through nucleophilic substitution reaction, condensation, aromatization, etc .Molecular Structure Analysis

The molecular structure of 7-Bromo-2,4-diaminoquinazoline is based on the quinazoline skeleton, which is composed of two six-membered aromatic rings fused together with two nitrogen atoms at the 1 and 3 positions .Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives are known for their diversified biological activities. They are considered important chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules .Physical And Chemical Properties Analysis

7-Bromo-2,4-diaminoquinazoline has a molecular weight of 239.07 . It has a boiling point of 509.4℃ at 760mmHg .Wissenschaftliche Forschungsanwendungen

Antiviral Drug Development

7-Bromo-2,4-diaminoquinazoline and its derivatives have been identified as potential small-molecule inhibitors against certain viruses. For instance, a 2,4-Diaminoquinazoline derivative has shown promise in inhibiting the replication of Chikungunya and Ross River Viruses . This could lead to the development of new antiviral drugs.

Vaccine Adjuvant

A 2,4-diaminoquinazoline-based TLR7/8 agonist has been investigated as a potential adjuvant to enhance the serological and mucosal immunity of an inactivated influenza A virus vaccine . This compound induced the production of proinflammatory cytokines in macrophages and enhanced virus-specific IgG and IgA production .

Treatment of Spinal Muscular Atrophy (SMA)

C5-substituted 2,4-diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS (DAQ-DcpSi) have been developed for the treatment of spinal muscular atrophy (SMA), which is caused by genetic deficiency in the Survival Motor Neuron (SMN) protein .

Zukünftige Richtungen

Quinazoline derivatives like 7-Bromo-2,4-diaminoquinazoline have potential therapeutic applications. For instance, they have been identified as potential small-molecule inhibitors against Chikungunya and Ross River Viruses . These results led to the identification of a potential quinazoline candidate for future optimization that might act as a pan-alphavirus inhibitor .

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with a variety of proteins or enzymes within the cell.

Mode of Action

It is known to be an active biochemical , indicating that it may interact with its targets to induce biochemical changes within the cell.

Biochemical Pathways

Given its use in proteomics research , it is likely that it may influence a variety of pathways depending on the specific proteins or enzymes it interacts with.

Pharmacokinetics

It is known that the compound has a molecular weight of 23907 , which may influence its bioavailability and distribution within the body.

Result of Action

It is known to be an active biochemical , suggesting that it may induce changes at the molecular and cellular levels.

Action Environment

It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions may affect its stability.

Eigenschaften

IUPAC Name |

7-bromoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBLOIRVSSESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160236 | |

| Record name | 2,4-Quinazolinediamine, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,4-diaminoquinazoline | |

CAS RN |

137553-43-6 | |

| Record name | 2,4-Quinazolinediamine, 7-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137553436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)